molecular formula C12H17N3O3 B11862137 tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate CAS No. 954110-17-9

tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Katalognummer: B11862137
CAS-Nummer: 954110-17-9
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: JVFUDRVWTGXPDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS: 954110-17-9) is a heterocyclic compound with the molecular formula C₁₂H₁₇N₃O₃ and a molecular weight of 251.28 g/mol. It features a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl carbamate group at position 4 and a formyl group at position 3. This compound is recognized as a versatile small molecule scaffold due to its reactive aldehyde functionality, which facilitates further derivatization in drug discovery and organic synthesis .

Key physicochemical properties include:

  • Purity: ≥95% (HPLC)
  • Storage: Sealed in dry conditions at 2–8°C
  • Availability: Discontinued (as of 2025), limiting its commercial accessibility .

Eigenschaften

CAS-Nummer

954110-17-9

Molekularformel

C12H17N3O3

Molekulargewicht

251.28 g/mol

IUPAC-Name

tert-butyl 3-formyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7-8H,4-6H2,1-3H3

InChI-Schlüssel

JVFUDRVWTGXPDQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base-Catalyzed Cyclocondensation

The most common method involves cyclocondensation between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For instance, 5-amino-3-arylpyrazole reacts with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. Sulfuric acid in acetic acid at reflux (110–120°C) drives the reaction to completion within 4–6 hours, yielding 68–89%.

Example Protocol

  • Reagents : 5-Amino-3-(4-chlorophenyl)pyrazole (1 eq), ethyl acetoacetate (1.2 eq)

  • Conditions : H₂SO₄ (cat.), acetic acid, reflux, 5 hours

  • Yield : 89%

Microwave- or Ultrasound-Assisted Synthesis

Modern protocols employ microwave (440 W) or ultrasound irradiation to enhance efficiency. For example, microwave irradiation reduces reaction times from hours to minutes (5–40 minutes) while improving yields by 15–30%.

Optimized Conditions

ParameterConventional HeatingMicrowave/Ultrasound
Time4–6 hours5–40 minutes
Yield68–72%85–95%
Energy ConsumptionHighReduced
Data sourced from

Functionalization of Preformed Pyrazolo[1,5-a]pyrimidine Cores

Formylation at Position 3

The formyl group is introduced via Vilsmeier-Haack reaction or oxidation of hydroxymethyl intermediates. A two-step approach is typical:

  • Hydroxymethylation : Treat the pyrazolo[1,5-a]pyrimidine with paraformaldehyde and diethylamine in acetic acid at 50–70°C.

  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to oxidize the hydroxymethyl group to a formyl group.

Case Study

  • Step 1 : Ethyl 7-methyl-5-propyl-5,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate reacts with paraformaldehyde and diethylamine in acetic acid (50°C, 5.5 hours).

  • Step 2 : Oxidation with Dess-Martin periodinane (room temperature, 2 hours) yields the formyl derivative.

  • Overall Yield : 46–63%

tert-Butoxycarbonyl (Boc) Protection Strategies

Protection of Secondary Amines

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaH or Et₃N).

Typical Procedure

  • Substrate : 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidine

  • Reagents : Boc₂O (1.5 eq), NaH (2 eq), THF, 0°C to room temperature

  • Yield : 75–90%

Key Consideration : Boc protection is often performed early to prevent side reactions during subsequent formylation or cyclization steps.

Reductive Amination and Alkylation

Reductive Amination of Aldehyde Intermediates

The formyl group enables further functionalization. For example, reductive amination with primary amines and sodium triacetoxyborohydride (NaBH(OAc)₃) produces secondary amines, which are valuable for drug discovery.

Optimized Conditions

  • Reagents : tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (1 eq), benzylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq)

  • Solvent : Dichloromethane, room temperature, 12 hours

  • Yield : 84%

Multi-Step Synthesis from Pyrazole Precursors

Sequential Cyclization-Protection-Formylation

A representative multi-step synthesis involves:

  • Cyclization : 5-Amino-4-cyanopyrazole + malonic acid → pyrazolo[1,5-a]pyrimidine.

  • Boc Protection : Reaction with Boc₂O.

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF).

Data Table

StepReagents/ConditionsYieldCitation
1Malonic acid, POCl₃, pyridine, 80°C, 3h85%
2Boc₂O, NaH, THF, 0°C → RT, 6h89%
3DMF, POCl₃, 0°C → 50°C, 2h63%

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The presence of both the formyl group and the pyrazolo[1,5-a]pyrimidine structure enhances the compound's reactivity. The formyl group can undergo oxidation to carboxylic acids or reduction to alcohols, and the compound can participate in nucleophilic substitutions and cyclization reactions. These reactions are typically facilitated under acidic or basic conditions, making the compound a versatile building block in synthetic chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate. For instance, derivatives synthesized through multicomponent reactions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The compounds demonstrated inhibition zones comparable to standard antibiotics like ampicillin and cefazolin, indicating their potential as antimicrobial agents .

CompoundInhibition Zone (mm)Comparison DrugZone (mm)
16c17 (E. coli)Ampicillin21
16c20 (Bacillus subtilis)Ampicillin24
16c22 (Pseudomonas aeruginosa)Ampicillin22

Antitumor Activity

The compound's structural features also suggest potential antitumor activities. Studies have indicated that derivatives of pyrazolo-pyrimidines can inhibit tumor cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cancer progression. Further research is warranted to elucidate these mechanisms and assess their therapeutic efficacy .

Organic Synthesis

tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it an attractive target for the synthesis of more complex molecules. For example, it can be used in the preparation of other heterocycles or functionalized compounds through multi-step synthetic routes involving condensation reactions and cyclizations .

Biological Interactions

Research into the interactions of tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate with biological molecules is critical for understanding its therapeutic potential. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to inhibition or activation effects that could be harnessed for drug development purposes.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate with structurally related analogs, focusing on substituents, reactivity, and applications.

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Features Applications Safety & Storage
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate 954110-17-9 Formyl (-CHO) C₁₂H₁₇N₃O₃ 251.28 Reactive aldehyde for condensations; scaffold potential Drug discovery intermediates No hazard data; dry, 2–8°C
tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate 1260876-41-2 Hydroxymethyl (-CH₂OH) C₁₂H₁₉N₃O₃ 253.30 Less reactive; hydrogen bonding capability Oxidation precursor; solubility enhancer No hazards listed; dry, 2–8°C
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate 2167954-27-8 Bromo (-Br) C₁₁H₁₆BrN₃O₂ 302.17 Electrophilic site for cross-coupling Suzuki-Miyaura reactions H302/H315/H319; inert atmosphere, 2–8°C
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 1196154-25-2 Bromo (-Br) C₁₀H₁₅BrN₄O₂* ~286.16 Pyrazine core; nucleophilic substitution Medicinal chemistry building block NMR data available; storage unspecified
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 165894-06-4 None (parent structure) C₁₀H₁₆N₄O₂ 236.26 Pyrazine heterocycle; unsubstituted Base for functionalization 95% purity; dry storage

Notes: *Estimated based on molecular structure.

Reactivity and Functional Group Analysis

  • Formyl Group (Target Compound) : The aldehyde group enables Schiff base formation , Wittig reactions , and nucleophilic additions , making it superior for introducing diverse substituents compared to hydroxymethyl or bromo analogs .
  • Bromo Substituents : Facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but introduce handling challenges due to toxicity (H302/H315/H319) .

Biologische Aktivität

tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS No. 954110-17-9) is a heterocyclic compound with significant potential in medicinal chemistry. It features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a tert-butyl ester, and a formyl substituent. This compound has garnered attention for its biological activities, particularly in the context of drug development and organic synthesis.

  • Molecular Formula : C₁₂H₁₇N₃O₃
  • Molecular Weight : 251.28 g/mol
  • Structure : The presence of the formyl group enhances the compound's reactivity towards nucleophiles, making it a versatile intermediate in chemical reactions.

Biological Activity Overview

The biological activity of tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has been explored in various studies, indicating its potential as an antiviral agent and its interactions with biological systems.

The compound's formyl group can undergo several reactions:

  • Oxidation to Carboxylic Acids : This transformation may enhance its interaction with biological targets.
  • Reduction to Alcohols : This modification can alter its pharmacological properties.
  • Nucleophilic Substitutions : The electrophilic nature of the carbonyl carbon allows for diverse chemical transformations under acidic or basic conditions.

Antiviral Activity

Research has indicated that compounds similar to tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine have shown promising results against viral infections, particularly Hepatitis C Virus (HCV). The compound's ability to inhibit viral replication suggests it may serve as a lead compound in antiviral drug development .

Interaction with Enzymes and Receptors

Studies have demonstrated that this compound may interact with specific enzymes involved in cellular signaling pathways. Such interactions can lead to either inhibition or activation of these pathways, providing a basis for its therapeutic potential .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntiviralInhibition of HCV replication; potential for drug development
Enzyme InteractionModulation of enzyme activity involved in cellular signaling
ReactivityNucleophilic substitutions and cyclization reactions

Q & A

Q. What safety protocols are critical for handling tert-butyl 3-formyl derivatives?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with 10% ethanol/water followed by soap .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.